molecular formula C12H16N2O6 B2510932 1,2-Dinitro-4,5-dipropoxybenzene CAS No. 33332-61-5

1,2-Dinitro-4,5-dipropoxybenzene

Cat. No.: B2510932
CAS No.: 33332-61-5
M. Wt: 284.268
InChI Key: UJDGWRRYNYHJJD-UHFFFAOYSA-N
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Description

1,2-Dinitro-4,5-dipropoxybenzene is a chemical compound with the molecular formula C12H16N2O6 It is a derivative of dinitrobenzene, where two nitro groups are attached to a benzene ring along with two propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dinitro-4,5-dipropoxybenzene can be synthesized from 1,2-di-n-propoxybenzene through nitrationThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Dinitro-4,5-dipropoxybenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the propoxy groups.

Major Products

    Reduction: The major product of reduction is 1,2-diamino-4,5-dipropoxybenzene.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

1,2-Dinitro-4,5-dipropoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and propoxy functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dinitro-4,5-dipropoxybenzene involves its interaction with molecular targets through its nitro and propoxy groups. The nitro groups can undergo redox reactions, while the propoxy groups can participate in various substitution reactions. These interactions can affect cellular pathways and molecular functions, making the compound of interest in various research fields.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dinitrobenzene: Lacks the propoxy groups, making it less versatile in substitution reactions.

    1,3-Dinitrobenzene: Has nitro groups in different positions, affecting its chemical reactivity and applications.

    1,4-Dinitrobenzene: Similar to 1,3-Dinitrobenzene but with different spatial arrangement of nitro groups.

Uniqueness

1,2-Dinitro-4,5-dipropoxybenzene is unique due to the presence of both nitro and propoxy groups, which provide a combination of reactivity and versatility not found in other dinitrobenzene derivatives. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

1,2-dinitro-4,5-dipropoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-3-5-19-11-7-9(13(15)16)10(14(17)18)8-12(11)20-6-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDGWRRYNYHJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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